Product packaging for (+)-Sulpiride(Cat. No.:CAS No. 23756-79-8)

(+)-Sulpiride

Cat. No.: B1210552
CAS No.: 23756-79-8
M. Wt: 341.4 g/mol
InChI Key: BGRJTUBHPOOWDU-LLVKDONJSA-N
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Description

Historical Trajectories of Sulpiride (B1682569) Research and Key Discoveries

The research trajectory of sulpiride began with its synthesis in 1966, stemming from efforts to improve procainamide's anti-dysrhythmic effects. wikipedia.orgpsychonautwiki.orghebmu.edu.cn This line of inquiry also yielded metoclopramide. Sulpiride, a substituted benzamide (B126), was first documented in scientific literature in 1967. drugbank.com Its classification as an atypical neuroleptic, characterized by a selective action on dopamine (B1211576) receptors, set it apart from earlier therapeutic agents. nih.govnih.gov By the late 1970s, research had begun to extensively explore its dopaminergic antidepressant actions, contributing to its use in both psychiatric and gastrointestinal research. researchgate.netpatsnap.comnih.govcpn.or.kr The compound's distinct pharmacological profile, including its selective antagonism of dopamine D2 and D3 receptors, has made it a key subject in studies aimed at understanding the intricate roles of the dopaminergic system. wikipedia.orgpatsnap.com

Enantiomeric Considerations in Dopaminergic Research: Focus on (+)-Sulpiride and S-(-)-Sulpiride

Sulpiride possesses a chiral center, meaning it exists as two non-superimposable mirror-image forms, known as enantiomers: this compound and (-)-sulpiride (also referred to as S-(-)-sulpiride). Current time information in Doubs, FR. Research has consistently revealed significant differences in the pharmacological activities and receptor affinities between these enantiomers, underscoring the importance of stereochemistry in understanding sulpiride's actions. Current time information in Doubs, FR.cambridge.orgnih.govresearchgate.netconicet.gov.ar In many countries, sulpiride is available as a racemate (a mixture of both enantiomers), while in others, the S-enantiomer is specifically marketed. Current time information in Doubs, FR.nih.govjst.go.jp

Stereoselective Actions and Comparative Potency Studies

The stereoselective actions of sulpiride have been a critical area of investigation. Studies have demonstrated that the S-(-)-enantiomer is substantially more potent as an antagonist at dopamine D2 receptors when compared to its R-(+) counterpart. Current time information in Doubs, FR. For instance, in experiments involving the displacement of [3H]spiperone from rat striatal preparations, the (-)-enantiomers of sulpiride were found to be 40 to 100 times more active than the (+)-enantiomers at low concentrations. cambridge.orgnih.gov

Further detailed investigations into receptor affinities have provided quantitative data on this stereoselectivity:

Receptor Subtype(S)-(-)-Sulpiride Ki (µM)(±)-Sulpiride Ki (nM)This compound Activity
D1~45N/ALess potent than (-)-enantiomer conicet.gov.ar
D2~0.015 (15 nM)4.2Significantly less potent Current time information in Doubs, FR.conicet.gov.ar
D3~0.013 (13 nM)15N/A
D4~1N/AN/A
D5~77N/AN/A

Note: Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. Lower Ki values denote higher affinity.

These binding affinities are complemented by functional studies. In rat brain slices, S-(-)-sulpiride exhibited functional affinities (pA2 values) of 8.97 in the substantia nigra and 8.07 in the ventral tegmental area. frontiersin.org The stereospecificity is further highlighted by studies showing that (-)-sulpiride is approximately 50-fold more potent than this compound at D2 receptors, while this compound is about 3-fold more potent than (-)-sulpiride at D1 receptors, demonstrating a reversed stereospecificity between these receptor subtypes. conicet.gov.ar Research has also indicated that the central pharmacological activity of sulpiride is primarily attributed to its (-)-enantiomers. cambridge.orgnih.gov

Implications of Chirality for Receptor Interactions and Pharmacological Activity in Research

The pronounced differences in enantiomeric potency and receptor interaction have significant implications for research. The selective D2-like antagonism, predominantly mediated by the S-(-)-enantiomer, allows researchers to investigate the specific roles of D2 and D3 receptors in various physiological and behavioral processes. ebi.ac.ukcpn.or.krnih.gov For example, studies have shown that S-(-)-sulpiride is active in potentiating NMDA-induced increases in intracellular calcium concentration, whereas the R-(+)-enantiomer is inactive in this context. researchgate.net This stereoselectivity is crucial for designing experiments that precisely target dopaminergic pathways and for interpreting the results of pharmacological interventions. The trend of "chiral switching"—replacing racemic drugs with single, more active enantiomers—in pharmaceutical development further emphasizes the importance of understanding these enantiomeric differences. patsnap.comnih.govjst.go.jp

Conceptual Frameworks for Investigating Dopamine Receptor Antagonism

Sulpiride serves as a key pharmacological tool within several conceptual frameworks used to investigate dopamine receptor antagonism. Its selective D2 and D3 receptor antagonism allows for the dissection of dopaminergic signaling pathways. wikipedia.orgpatsnap.com Researchers utilize sulpiride in studies examining the presynaptic versus postsynaptic actions of dopamine receptor blockade, recognizing that low doses may preferentially affect presynaptic autoreceptors, potentially increasing dopamine release, while higher doses may predominantly block postsynaptic receptors. nih.govoup.comdntb.gov.ua

Methodologies employed in sulpiride research include:

Radioligand Binding Studies: Techniques such as [3H]spiperone and [3H]sulpiride displacement assays are used to quantify sulpiride's affinity for dopamine receptors. nih.govcambridge.orgoup.com

Functional Assays: These include measuring the impact of sulpiride on dopamine-stimulated adenylate cyclase activity cambridge.orgnih.gov or its effects on cellular processes like pigment aggregation in melanophores, which are indicative of receptor activation or blockade. psychonautwiki.org

Electrophysiology: Studies using electrophysiological recordings investigate sulpiride's effects on neuronal firing patterns and synaptic activity. frontiersin.org

Neuroimaging: Positron Emission Tomography (PET) is employed to assess dopamine D2 receptor occupancy by sulpiride in vivo, providing insights into its central nervous system effects. cpn.or.kroup.comoup.com

Neurochemical Analysis: Research examines sulpiride's impact on dopamine metabolism by measuring levels of metabolites such as DOPAC and HVA in brain regions. cambridge.orgnih.govnih.govcapes.gov.brjneurosci.org

Functional Magnetic Resonance Imaging (fMRI): Sulpiride has been used to modulate striatal blood oxygenation level-dependent (BOLD) signals during working memory tasks, suggesting a role for D2 receptor signaling in cognitive processes like information manipulation. nih.govnih.govthieme-connect.com

The development of "caged" sulpiride derivatives, which release the active compound upon light activation, further enhances its utility by allowing for precise temporal control in experimental manipulations of dopamine signaling. ebi.ac.uknih.govresearchgate.net These diverse research approaches contribute to a comprehensive understanding of dopamine receptor antagonism and its implications for neural circuit function and behavior.

Compound List:

this compound

(-)-Sulpiride / S-(-)-Sulpiride

(±)-Sulpiride

R-(+)-Sulpiride

Amisulpride (B195569)

Procainamide

Metoclopramide

Chlorpromazine

Haloperidol (B65202)

Sultopride

Dopamine

Quinpirole (B1680403)

Apomorphine (B128758)

SPP-101

SCH 23390

[3H]spiperone

[3H]sulpiride

[3H]cis-flupenthixol

(+)-butaclamol

(-)-butaclamol

Flupenthixol

Pimozide (B1677891)

Bromocriptine

Pergolide

Domperidone

Spiroperidol

Fluphenazine

N,N-di-n-propyldopamine

LY 141865

Clozaril

Risperidone

Aripiprazole

Amisulpride

Rotundine

Blonanserin

Perphenazine

BMY 2864

NGB 2904

A-381393

GR 103691

D3/5-HT receptor modulator-1

γ-hydroxybutyrate (GHB)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4S B1210552 (+)-Sulpiride CAS No. 23756-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317799
Record name (+)-Sulpiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23756-79-8
Record name (+)-Sulpiride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23756-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulpiride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023756798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Sulpiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULPIRIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4109R0VM5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Advanced Chemical Methodologies for Research Applications

Chemical Synthesis Pathways for Sulpiride (B1682569) and its Optical Isomers in Research Settings

The synthesis of Sulpiride and its optical isomers, including (+)-Sulpiride (R-Sulpiride), is a critical area of research. Methods focus on efficient production and achieving high enantiomeric purity for specific isomer studies.

Traditional synthesis pathways for Sulpiride often involve the reaction between methyl 2-methoxy-5-sulfamoylbenzoate (or its ethyl ester) and 1-ethyl-2-aminomethyl pyrrolidine (B122466) google.comsemanticscholar.org. Research efforts have been directed towards optimizing reaction conditions to improve yields and purity. For instance, heating these precursors in ethylene (B1197577) glycol or without a solvent at temperatures between 80-120 °C has been reported google.com. More advanced methods utilize specific catalysts, such as solid base catalysts (e.g., HND-62), to enhance reaction efficiency, reduce reaction time, and improve product yield and purity google.com. One study reported achieving yields as high as 95.2% with a purity of 99.95% using optimized conditions and a suitable catalyst google.com. Optimization typically involves fine-tuning parameters like molar ratios, reaction temperature, and reaction time to maximize the conversion of reactants to the desired product semanticscholar.org.

Obtaining specific optical isomers, such as this compound, requires enantioselective synthesis or chiral resolution techniques. While direct enantioselective synthesis routes specifically for this compound are not extensively detailed in the provided literature, general strategies for obtaining optical isomers or resolving racemic mixtures are documented. These include:

Chiral Resolution: Methods like crystallization resolution using chiral ionic liquids have been explored to separate racemic Sulpiride into its enantiomers researchgate.net. These methods often rely on the differential interaction between chiral resolving agents and the enantiomers of Sulpiride to selectively precipitate or crystallize one isomer over the other. For example, specific chiral ionic liquids have been shown to promote the selective nucleation of S-Sulpiride from a racemic mixture, achieving enantiomeric excess (ee) up to 76.85% researchgate.net.

Synthesis using Chiral Precursors: The synthesis can also be approached by using enantiomerically pure starting materials. For example, using (S)-1-ethyl-2-aminomethyl pyrrolidine as a precursor in the synthesis of Sulpiride would yield S-Sulpiride. Conversely, using the (R)-enantiomer of this pyrrolidine derivative would lead to the synthesis of this compound (R-Sulpiride) google.comechemi.com.

Chromatographic Separation: Advanced analytical techniques like Capillary Electrophoresis (CE) are employed to separate and analyze enantiomers, including Sulpiride mdpi.comresearchgate.net. These methods, often utilizing chiral stationary phases or cyclodextrin (B1172386) systems, are crucial for assessing the enantiomeric purity of synthesized compounds and for resolving mixtures.

Advanced Material Science and Drug Delivery Research for Experimental Use

Research in material science and drug delivery focuses on encapsulating Sulpiride, or its specific enantiomers, into novel carrier systems to enhance its physicochemical properties, such as solubility and permeability, for research applications.

Several nanoparticle formulations have been developed for Sulpiride to improve its delivery and efficacy in experimental models. These include nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and chitosan (B1678972) nanoparticles.

Nanostructured Lipid Carriers (NLCs): NLCs have been prepared using lipids like Compritol® 888 ATO and various liquid lipids and emulsifiers. Characterization typically involves measuring particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency aun.edu.eg. For example, SUL-NLCs have been reported with particle sizes ranging from 366.2±62.1 to 640.4±50.2 nm and encapsulation efficiencies of 75.5±1.5% aun.edu.eg. These formulations are designed for intranasal delivery to the central nervous system, aiming to overcome low oral absorption aun.edu.eg.

Solid Lipid Nanoparticles (SLNs): SLNs have been prepared using methods like ultrasonic melt-emulsification. Optimized SLNs have shown monodispersed particle sizes typically between 147.8 nm and 298.8 nm researchgate.netnih.govdovepress.com. For instance, one formulation (F4) achieved a mean particle size of 147±17.7 nm, with a zeta potential of -33.86 mV researchgate.net. Another study reported sulpiride-loaded SLNs with a mean particle size of 68.62 nm, a PDI of 0.242, and a zeta potential of -30.4 mV, with an entrapment efficiency of 84.12% nih.gov. These SLNs demonstrate enhanced intestinal permeability and improved oral absorption compared to the free drug.

Chitosan Nanoparticles (CS NPs): Chitosan nanoparticles have been synthesized using an ionic gelation method. Sulpiride-loaded CS NPs were characterized with an average particle size of 96.93 nm, a PDI of 0.202, and a positive zeta potential of +7.91 mV. These nanoparticles exhibited high encapsulation efficiency (92.8%) and loading efficiency (28%), with a slow-release profile researchgate.net.

Table 2.2.1: Characterization of Sulpiride-Loaded Nanoparticle Formulations

Formulation TypeKey Components/MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanostructured Lipid CarrierCompritol® 888 ATO, liquid lipids, emulsifiers366.2–640.4< 0.5Varies75.5 ± 1.5 aun.edu.eg
Solid Lipid NanoparticlesDynasan® 118, Tween 80, ultrasonic melt-emulsification147.8–298.8VariesVariesVaries researchgate.netnih.gov
Solid Lipid NanoparticlesLipids (Dynasan 118, Softisan® 154, Imwitor® 900K), surfactants68.620.242-30.484.12 nih.gov
Chitosan NanoparticlesChitosan, TPP, ionic gelation96.930.202+7.9192.8 researchgate.net

Metal ligation, particularly with transition metals like Ruthenium(II), offers a strategy to modify Sulpiride's properties for research purposes, aiming to enhance solubility, intestinal permeability, and potentially prolong its half-life nih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. Ternary metal complexes, such as [Ru(p-cymene)(L)(SPR)]PF6, where L represents various amino alcohols (e.g., (R)-(+)-2-amino-3-phenyl-1-propanol), have been synthesized and characterized nih.govresearchgate.net. These studies demonstrate that metal complexation can lead to increased aqueous solubility of Sulpiride compared to the free drug and enhance its membrane permeation nih.gov. Complexes with other metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have also been synthesized and characterized, with some showing potential antibacterial and antifungal activities researchgate.net. These metal-liganded forms are explored as potential drug carriers and for controlled release mechanisms semanticscholar.org.

Table 2.2.2: Ruthenium(II)-Sulpiride Ternary Metal Complexes

Complex FormulaAncillary Ligand (L)Metal IonCharacterization MethodsKey FindingsReference
[Ru(p-cymene)(L)(SPR)]PF6(R)-(+)-2-amino-3-phenyl-1-propanol (L1)Ru(II)Elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, DSC, UV-Vis, Thermal analysisHigher aqueous solubility, enhanced membrane permeation, slower dissolution rate compared to free SPR. nih.govresearchgate.net
[Ru(p-cymene)(L)(SPR)]PF6Ethanolamine (L2)Ru(II)Elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, DSC, UV-Vis, Thermal analysisHigher aqueous solubility, enhanced membrane permeation, slower dissolution rate compared to free SPR. nih.govresearchgate.net
[Ru(p-cymene)(L)(SPR)]PF6(S)-(+)-2-amino-1-propanol (L3)Ru(II)Elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, DSC, UV-Vis, Thermal analysisHigher aqueous solubility, enhanced membrane permeation, slower dissolution rate compared to free SPR. nih.govresearchgate.net
[Ru(p-cymene)(L)(SPR)]PF63-amino-1-propanol (L4)Ru(II)Elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, DSC, UV-Vis, Thermal analysisHigher aqueous solubility, enhanced membrane permeation, slower dissolution rate compared to free SPR. nih.govresearchgate.net
[Ru(p-cymene)(L)(SPR)]PF6(S)-(+)-2-pyrrolidinemethanol (L5)Ru(II)Elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, DSC, UV-Vis, Thermal analysisHigher aqueous solubility, enhanced membrane permeation, slower dissolution rate compared to free SPR. nih.govresearchgate.net
[MCl2(L)2(H2O)2]·nH2OSulpiride (SPR)Mn(II), Co(II), Ni(II), Cu(II), Zn(II)CHN, FT-IR, UV-Vis, ¹H NMR, TG, DTA, Magnetic studiesOctahedral geometry suggested; metal complexes showed antibacterial and antifungal activity. researchgate.net
[FeCl2(HL)(H2O)3]Cl·H2OSulpiride (SPR)Fe(III)CHN, FT-IR, UV-Vis, ¹H NMR, TG, DTA, Magnetic studiesNon-electrolyte (for bivalent metals), 1:1 electrolyte (for Fe(III)); metal complexes showed activity. researchgate.net

Development of "Caged" Photoreleasable Compounds for Mechanistic Studies

The development of "caged" or photoreleasable forms of Sulpiride is a key methodology for mechanistic studies, allowing for precise temporal and spatial control over its release using light. These compounds are synthesized by conjugating Sulpiride to photoremovable protecting groups (PPGs).

The 8-cyano-7-hydroxyquinolinyl (CyHQ) photoremovable protecting group has been successfully conjugated to Sulpiride to create CyHQ-sulpiride acs.orgresearchgate.netresearchgate.net. These caged compounds are stable in physiological buffer in the dark but can release active Sulpiride upon irradiation with specific wavelengths of light (e.g., 365 nm or 405 nm) or through two-photon excitation (2PE) at 740 nm acs.org.

Pharmacological Profile and Molecular Receptor Interactions in Preclinical Research

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity Profiling

(+)-Sulpiride exhibits a preference for certain dopamine receptor subtypes over others, a characteristic that dictates its therapeutic potential and side-effect profile in experimental settings.

This compound is predominantly characterized as a potent antagonist of the dopamine D2 receptor oup.comnih.govnih.govcambridge.orgnih.gov. Ligand binding studies have quantified its affinity for the D2 receptor, with reported Ki values typically falling in the nanomolar range. For instance, studies have indicated Ki values around 18.2 nM nih.gov, 69 nM oup.com, and approximately 15 nM based on pKi values mdpi.com. Functional studies further support its role as an antagonist, demonstrating its ability to block D2 receptor-mediated signaling pathways. For example, this compound has been shown to block D2 receptor-activated currents in electrophysiological recordings acs.org. Its D2 receptor antagonism is the basis for many of its observed effects, including its influence on working memory and motor activity in animal models nih.govd-nb.infonih.gov.

In addition to its strong interaction with D2 receptors, this compound also displays significant affinity for the dopamine D3 receptor nih.govlarvol.commdpi.comresearchgate.net. Preclinical data suggest that its affinity for D3 receptors is comparable to, or only slightly lower than, its affinity for D2 receptors nih.govmdpi.comresearchgate.net. Reported pKi values indicate an affinity for the D3 receptor of approximately 11 nM mdpi.com. This dual affinity for D2 and D3 receptors means that its pharmacological effects may be mediated through the blockade of both subtypes, contributing to its complex behavioral and biochemical outcomes in research settings nih.gov.

The interaction of this compound with the dopamine D4 receptor is less extensively characterized in the provided literature compared to D2 and D3 receptors. However, some studies suggest that its affinity for D4 receptors is generally lower than for D2 and D3 receptors, although it may be only slightly lower than D2 affinity researchgate.net. While specific Ki values for sulpiride (B1682569) at the D4 receptor are not consistently reported in these snippets, its lack of significant binding to other receptor families like adrenergic, histaminergic, or muscarinic receptors highlights its relative selectivity for dopaminergic targets nih.govresearchgate.net.

This compound exhibits significantly lower affinity for dopamine D1 receptors compared to its affinity for D2 and D3 receptors nih.govkarger.com. Studies indicate that its affinity for D1 receptors is considerably reduced, with some findings suggesting it does not bind with nanomolar affinity to D1 receptors nih.govresearchgate.netkarger.com. Furthermore, this compound does not appear to induce supersensitivity of D1 receptors, unlike its effects on D2 receptors nih.gov. Information regarding its interaction with the D5 receptor subtype is limited, though D1 and D5 receptors are grouped as D1-like receptors, which are generally less affected by sulpiride compared to D2-like receptors nih.gov.

Table 1: Dopamine Receptor Binding Affinities of this compound (Ki values in nM)

Receptor SubtypeAffinity (Ki, nM)SourceNotes
D211-69 oup.comnih.govmdpi.comHigh affinity; values vary slightly between studies and assay methods.
D3~11 mdpi.comSimilar affinity to D2 receptors.
D1>>100,000 nih.govSignificantly lower affinity compared to D2 receptors.
D4Not specifiedN/AGenerally considered lower affinity than D2/D3.
D5Not specifiedN/AInteraction data limited; grouped with D1-like receptors.

Note: Values are derived from different experimental conditions and radioligands, and should be interpreted as indicative of relative affinity.

Presynaptic and Postsynaptic Mechanisms of Action

This compound's effects are mediated through distinct mechanisms depending on the dose and the location of the dopamine receptors it targets.

Preclinical research indicates that this compound's actions are dose-dependent, influencing both dopamine release and receptor blockade. At lower doses, this compound is hypothesized to preferentially block presynaptic D2 autoreceptors. This blockade can lead to a disinhibition of dopamine neuron firing and, consequently, an increase in extracellular dopamine levels in certain brain regions nih.govcambridge.orgfrontiersin.org. This mechanism has been implicated in potential antidepressant-like effects observed in animal models cambridge.orgnih.gov.

Conversely, at higher doses, this compound engages more strongly with postsynaptic D2 receptors, leading to a reduction in dopamine signaling nih.govcambridge.org. This postsynaptic blockade is considered the primary mechanism underlying its antipsychotic effects in preclinical models nih.gov.

In animal studies, these dose-dependent effects have been observed in various behavioral paradigms. For instance, low doses of sulpiride have been shown to potentiate the locomotor stimulant effects of dopaminergic agonists by increasing dopamine release, while higher doses can attenuate these effects by blocking postsynaptic receptors frontiersin.org. Furthermore, sulpiride's impact on cognitive processes, such as working memory, has also demonstrated dose-dependent effects, with varying plasma levels correlating with differential activation patterns in the striatum nih.govd-nb.info. In models of depression, repeated administration of small doses of sulpiride resulted in antidepressant-like effects, suggesting a presynaptic action, whereas higher doses might exert sedative effects nih.gov. The compound's ability to facilitate the extinction of conditioned fear in mice also points to a role for D2 receptor blockade in modulating learning processes nih.gov.

Compound List:

this compound

Amisulpride (B195569)

Apomorphine (B128758)

Bicuculline

Bupropion

Butaclamol

Chlorpromazine

Cocaine

Clozapine

DA (Dopamine)

Dexamethasone

Eticlopride

Fluspirilene

Flupenthixol

Haloperidol (B65202)

Iloperidone

Ketanserin

L-DOPA

L-741,626

LY171555

Metoclopramide

Moclobemide

Morphine

Nemonapride

Norepinephrine (B1679862)

Olanzapine (B1677200)

Pergolide

Perphenazine

Pipamperone

Prazosin

Propylbutyldopamine (PBDA)

Quetiapine

Quinpirole (B1680403)

Raclopride

Reserpine

Risperidone

SCH 23390

Serotonin (B10506)

Sertindole

Spiperone

Tiapride

Trifluoperazine (B1681574)

Tropisetron

Zotepine

Autoreceptor Antagonism and Neurotransmitter Turnover

Preclinical studies have investigated the role of sulpiride, including its enantiomers, in modulating dopamine neurotransmission. Sulpiride is known to act as a dopamine D2/D3 receptor antagonist nih.govwikipedia.org. Specifically, it targets presynaptic dopamine D2 autoreceptors, which are involved in regulating dopamine synthesis and release biorxiv.orgfrontiersin.org. Blockade of these autoreceptors by sulpiride can lead to an increase in dopamine release biorxiv.orgfrontiersin.org. For instance, low doses of sulpiride preferentially block D2 autoreceptors, potentially leading to enhanced dopamine release, which can potentiate the stimulant effects of dopaminergic agonists frontiersin.org. Conversely, higher doses may also block postsynaptic D2 receptors, potentially attenuating these effects frontiersin.org. Research in rat brain slices has demonstrated that sulpiride antagonism of D2-autoreceptors allows for disinhibition of dopamine synthesis and release, resulting in increased dopamine release upon stimulation biorxiv.org. Studies examining neurotransmitter turnover in rat brain regions have indicated that sulpiride can influence dopamine levels, with effects potentially varying across different brain areas like the striatum and nucleus accumbens nih.govcpn.or.kr.

Interactions with Other Neurotransmitter Systems and Receptors

Beyond its primary dopaminergic actions, sulpiride exhibits interactions with other neurotransmitter systems, which are crucial for understanding its broader pharmacological profile.

Serotonergic System Modulation (5-HT2A, TPH, SERT)

While sulpiride is primarily recognized for its dopaminergic activity, some preclinical research has explored its effects on the serotonergic system. Certain studies suggest that sulpiride does not possess significant binding affinity for serotonergic receptors such as 5-HT2A/2C oup.com. However, other investigations indicate that sulpiride may have some interaction with 5-HT2 receptors, though typically weak cambridge.org. One study reported that sulpiride exposure in octopus brain tissue led to an increase in the protein expression of 5-HT1B and SERT (serotonin transporter) mdpi.com. Conversely, another study found that sulpiride did not show affinity for SERT transporters researchgate.net. There is limited preclinical data specifically detailing sulpiride's interaction with Tryptophan hydroxylase (TPH).

Gamma-Hydroxybutyrate (GHB) Receptor Activation and Upregulation

Preclinical research has identified an interaction between sulpiride and the gamma-hydroxybutyrate (GHB) receptor. Studies have shown that chronic administration of sulpiride can lead to an upregulation of GHB receptors in rat brain tissue nih.gov. This effect was observed when sulpiride was administered both systemically and intracerebroventricularly nih.gov. In contrast, GHB administration itself resulted in a downregulation of GHB receptors nih.gov. Haloperidol, another antipsychotic, did not show any effect on GHB receptors in these studies nih.gov. The binding of benzamide (B126) antipsychotics, including amisulpride and potentially sulpiride, to the GHB receptor has been noted, with amisulpride showing an IC50 of 50 nM in animal studies srce.hr. This interaction with GHB receptors may contribute to some of sulpiride's observed effects cambridge.orgsrce.hr.

Sigma Receptor Affinity

The affinity of sulpiride for sigma receptors has been a subject of investigation. Some research indicates that sulpiride, along with clozapine, does not bind to sigma-1 receptors nih.gov. This lack of affinity is contrasted with many other antipsychotics that exhibit high to moderate binding to sigma-1 receptors nih.gov. However, other studies have noted that sulpiride has negligible affinity for sigma receptors, similar to its low affinity for other non-dopaminergic targets researchgate.netacs.orgacs.org. This suggests that sulpiride's pharmacological profile is largely distinct from compounds that significantly engage sigma receptors nih.govacs.org.

Non-Dopaminergic Receptor Interactions in Research Contexts

In addition to its primary interactions, sulpiride's engagement with other receptor systems has been examined in preclinical research. Sulpiride exhibits a high affinity for dopamine D2 and D3 receptors nih.govwikipedia.orgvcu.edu. It has been reported that sulpiride does not possess significant binding to alpha-adrenergic, histaminergic, or other serotonergic receptors nih.govcambridge.org. However, some studies suggest weak interactions with 5-HT2 receptors cambridge.org. Furthermore, sulpiride has shown negligible affinity for muscarinic cholinergic and histamine (B1213489) H1 receptors cambridge.orgresearchgate.netnih.gov. Preclinical data also indicates that sulpiride does not significantly interact with NMDA receptors or adrenergic alpha1 and alpha2 receptors researchgate.netfrontiersin.org.

Allosteric Modulation and Receptor Conformation Studies

The concept of allosteric modulation, where a molecule binds to a receptor at a site distinct from the endogenous ligand-binding site to modulate receptor activity, has gained prominence. While direct evidence of this compound acting as an allosteric modulator is limited in the searched literature, its mechanism of action as a dopamine D2 receptor antagonist is well-established nih.govfrontiersin.org. Preclinical studies have explored allosteric modulators of dopamine D2 receptors, such as PAOPA, which binds to a unique allosteric site to modulate dopamine binding and enhance agonist binding plos.orgmdpi.com. These modulators can convert low-affinity receptors to high-affinity states, potentially influencing receptor internalization plos.org. Although sulpiride itself is not characterized as an allosteric modulator, its interaction with D2 receptors is a key aspect of its pharmacology, and research into allosteric modulation offers a complementary approach to fine-tuning dopaminergic neurotransmission mdpi.com. Studies investigating receptor conformation changes in response to allosteric modulators are an active area of research, aiming to understand the dynamic nature of receptor-ligand interactions mdpi.com.

Neurobiological Effects and Intracellular Signaling Pathways in Preclinical Models

Modulation of Intracellular Signaling Cascades

(+)-Sulpiride exerts its effects by interacting with specific receptors, thereby triggering or inhibiting downstream intracellular events.

This compound exhibits significant affinity for dopamine (B1211576) D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) nih.govtaylorandfrancis.comnih.gov. As a D2/D3 receptor antagonist, this compound blocks the signaling initiated by dopamine binding to these receptors nih.govfrontiersin.orgd-nb.infonih.gov. Preclinical studies indicate that sulpiride (B1682569) can act as an inverse agonist at D2 receptors, reducing their basal activity and influencing G protein signaling researchgate.netacs.org. This antagonism is crucial for its effects on cognitive functions, such as attention and working memory, where D2 and D3 receptor modulation plays a critical role nih.gov. For instance, sulpiride has been shown to ameliorate attentional impairments in animal models, suggesting a direct impact on D2/D3 receptor-mediated signaling pathways involved in cognitive processing nih.gov. Furthermore, the modulation of striatal dopamine D2 receptor signaling by sulpiride has been linked to the manipulation of information in working memory, as evidenced by its effects on brain activity patterns d-nb.infonih.gov.

The modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling is a key downstream effect of GPCR activation. Dopamine D2 receptors are typically coupled to inhibitory G proteins (Gαi/o), which lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production nih.govbiorxiv.org. As an antagonist or inverse agonist of D2 receptors, this compound can either block this inhibitory effect or, in the case of inverse agonism, potentially increase basal cAMP levels by reducing constitutive receptor activity researchgate.nettandfonline.com. This action on cAMP signaling is significant, as cAMP is a critical second messenger involved in numerous cellular processes, including neuronal plasticity and memory mdpi.com. Research indicates that sulpiride can increase intracellular cAMP levels, independent of direct dopamine signaling at D2 receptors, suggesting a direct effect on the cAMP cascade tandfonline.com.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade involved in cell survival, proliferation, and growth. Dopamine D2 receptors have been shown to influence Akt signaling taylorandfrancis.com. Furthermore, activation of dopamine D3 autoreceptors has been linked to increased phosphorylation in the Akt/mTORC1 pathway, which is associated with cell growth and survival mechanisms researchgate.net. While direct evidence specifically linking this compound to the PI3K/Akt/mTOR pathway in preclinical neurobiological models is less extensively detailed in the provided snippets, the known interactions of dopaminergic receptors with this pathway suggest a potential area of influence for this compound researchgate.netuib.esmdpi.comnih.govnih.gov.

The Wnt signaling pathway plays a vital role in various developmental and cellular processes. While some research has explored the Wnt pathway in the context of cancer and its modulation by compounds like trifluoperazine (B1681574) researchgate.netnih.gov, direct and substantial evidence detailing this compound's modulation of the Wnt pathway in preclinical neurobiological models is not prominently featured in the provided search results. One snippet mentions sulpiride in relation to restoring habituation patterns of motor activity, with a tangential mention of the Wnt signaling pathway, but without a clear mechanistic link researchgate.net.

Dopamine D2 receptors, when activated, typically couple to inhibitory G proteins (Gαi/o). This coupling leads to the release of Gβγ subunits, which can then open G protein-coupled inwardly rectifying potassium (GIRK) channels nih.govbiorxiv.org. The activation of GIRK channels results in the hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability nih.govbiorxiv.org. As a D2 receptor antagonist, this compound's action on these channels is mediated through its blockade of D2 receptor signaling, thereby influencing the downstream modulation of neuronal excitability via GIRK channels nih.govbiorxiv.orgbohrium.comumn.edu.

Neurochemical Alterations in Animal Brains

Preclinical studies have demonstrated that this compound can induce significant alterations in brain neurochemistry. In adult zebrafish, acute exposure to sulpiride resulted in lowered whole-brain dopamine levels and an elevated dopamine turnover rate, without affecting serotonin (B10506) or norepinephrine (B1679862) levels nih.gov. This suggests a specific impact on the dopaminergic system.

Moreover, the dopaminergic modulation by sulpiride appears to be enantioselective. Studies on dopamine release in rabbit caudate nucleus slices have shown that (S)-Sulpiride, in concentrations ranging from 0.01 to 1 μM, enhances the electrically evoked release of [3H]-dopamine, while (R)-sulpiride is approximately ten times less potent nih.gov. This enantiomeric difference highlights the stereospecificity of sulpiride's interaction with presynaptic dopamine autoreceptors nih.gov.

The dose-dependent effects of sulpiride on dopaminergic neurotransmission are also evident in its impact on locomotor activity and behavior. Low doses of sulpiride can preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may potentiate the effects of dopaminergic agonists. Conversely, higher doses, by also blocking postsynaptic D2 receptors, can attenuate these effects frontiersin.org. In terms of behavioral outcomes, sulpiride administration has been shown to influence avoidance behaviors in preclinical models, with specific doses affecting the number of avoidance responses usp.br.

Table 1: Enantioselective Modulation of Dopamine Release by Sulpiride

EnantiomerConcentration Range (μM)Effect on [3H]-Dopamine ReleaseRelative Potency
(S)-Sulpiride0.01–1Enhanced release10x higher
(R)-SulpirideNot specifiedLess enhanced release10x lower

Note: Data derived from studies on rabbit caudate nucleus slices examining electrically evoked release of [3H]-dopamine nih.gov.

Compound List:

this compound

Sulpiride

(S)-Sulpiride

(R)-Sulpiride

Dopamine (DA)

Serotonin (5-HT)

Norepinephrine (NE)

Dopamine D2 receptor (D2R)

Dopamine D3 receptor (D3R)

G Protein-Coupled Inwardly Rectifying Potassium Channel (GIRK)

Cyclic Adenosine Monophosphate (cAMP)

Phosphatidylinositol 3-kinase (PI3K)

Akt (Protein Kinase B)

Mammalian Target of Rapamycin (mTOR)

Wnt pathway

Epigenetic Mechanisms and Gene Expression Modulation

Emerging research highlights the capacity of certain antipsychotic medications to influence epigenetic mechanisms, specifically DNA methylation. Preclinical studies have demonstrated that sulpiride, alongside clozapine, can activate DNA demethylation processes within brain tissue. This effect has been observed in mouse models, where sulpiride treatment led to dose-related increases in the demethylation of hypermethylated promoters, including those of the reelin and GAD67 genes, in cortical and striatal tissues mdpi.comcapes.gov.brpnas.orgnih.govcpn.or.krfrontiersin.orgmdpi.com. This activation of DNA demethylation was not observed with other antipsychotics like haloperidol (B65202) or olanzapine (B1677200) mdpi.comcapes.gov.brpnas.orgnih.govcpn.or.kr.

AntipsychoticEffect on Brain DNA DemethylationAffected Promoters (Examples)Preclinical ModelReference
SulpirideActivatedreelin, GAD67Mouse mdpi.comcapes.gov.brpnas.orgnih.govcpn.or.krfrontiersin.orgmdpi.com
ClozapineActivatedreelin, GAD67Mouse mdpi.comcapes.gov.brpnas.orgnih.govcpn.or.krfrontiersin.orgmdpi.com
HaloperidolNo activationN/AMouse mdpi.comcapes.gov.brpnas.orgnih.govcpn.or.krfrontiersin.orgmdpi.com
OlanzapineNo activationN/AMouse mdpi.comcapes.gov.brpnas.orgnih.govcpn.or.krfrontiersin.orgmdpi.com

Sulpiride has been shown to influence the transcription and expression levels of various molecules involved in neurotransmitter systems. In studies utilizing octopus brain tissue as a model, sulpiride exposure led to abnormal transcription of genes associated with both dopaminergic (DRD1, DRD2, DRD3, DAT) and serotonergic (5-HTR1, 5-HTR1B, 5-HTR2A, SERT, MAO) systems mdpi.com. These effects varied with concentration, with some genes showing upregulation and others downregulation mdpi.com. Furthermore, sulpiride has been observed to indirectly upregulate the transcription of the tryptophan hydroxylase gene, an enzyme involved in serotonin synthesis, by inhibiting the dopaminergic system mdpi.com. In zebrafish, sulpiride was found to block cocaine-induced changes in the ratio of tyrosine hydroxylase (TH) to elongation factor 1α (EF1α) in the telencephalon, suggesting an influence on the expression of genes critical for dopamine synthesis nih.gov.

Gene/MoleculeNeurotransmitter SystemEffect of Sulpiride (concentration-dependent)Model OrganismReference
DRD1Dopamine/SerotoninUpregulation (20 ng/L), Downregulation (50 ng/L)Octopus mdpi.com
DRD2DopamineDownregulation (50 ng/L)Octopus mdpi.com
DRD3DopamineUpregulation (20 ng/L)Octopus mdpi.com
DATDopamineUpregulation (20 ng/L), Downregulation (50 ng/L)Octopus mdpi.com
5-HTR1SerotoninUpregulation (20 ng/L), Downregulation (50 ng/L)Octopus mdpi.com
5-HTR1BSerotoninUpregulation (20 ng/L), Downregulation (50 ng/L)Octopus mdpi.com
5-HTR2ASerotoninUpregulation (20 ng/L), Downregulation (50 ng/L)Octopus mdpi.com
SERTSerotoninDownregulation (50 ng/L)Octopus mdpi.com
MAOMonoamineUpregulation (20 ng/L), Downregulation (50 ng/L)Octopus mdpi.com
TH/EF1α ratioDopamine synthesisBlocked cocaine-induced changeZebrafish nih.gov

Preclinical Models and Behavioral Pharmacology Research

Animal Models for Investigating Dopaminergic Dysfunction

Rodent models, primarily rats and mice, have been instrumental in elucidating the behavioral pharmacology of (+)-Sulpiride. These models allow for the controlled investigation of its effects on behaviors thought to be modulated by the dopaminergic system.

Research has also explored the role of specific brain regions in mediating these effects. For instance, injection of sulpiride (B1682569) into the nucleus accumbens significantly reduces hyperlocomotion induced by methamphetamine and apomorphine (B128758) in rats, an effect not seen with injections into the dorsal striatum. jst.go.jp This suggests the nucleus accumbens is a key site for dopamine-mediated locomotion via D2 receptors. jst.go.jp

Stereotyped behaviors, which are repetitive, purposeless movements, are often induced by dopamine (B1211576) agonists to model certain aspects of psychosis. drnaitiktrivedi.comnih.gov this compound has shown efficacy in preventing phencyclidine (PCP)-induced stereotypy in rabbits. nih.gov Interestingly, when injected into the dorsal striatum of rats, sulpiride enhanced methamphetamine-induced gnawing, a stereotyped behavior. jst.go.jp Conversely, when injected into the nucleus accumbens, it blocked this behavior. jst.go.jp

Table 1: Effects of this compound on Locomotor and Stereotyped Behaviors in Rodents

Animal ModelBehavior StudiedKey FindingsReference
MiceLocomotor Activity (Open-field)Increased overall movement. psicothema.com
RatsAmphetamine-induced Locomotor StereotypyNo consistent effect observed. nih.gov
RatsMethamphetamine/Apomorphine-induced Hyperlocomotion (Intra-accumbens injection)Significantly reduced hyperlocomotion. jst.go.jp
RatsMethamphetamine-induced Gnawing (Intra-striatal injection)Enhanced stereotyped gnawing. jst.go.jp
RatsMethamphetamine-induced Gnawing (Intra-accumbens injection)Blocked stereotyped gnawing. jst.go.jp
RabbitsPCP-induced StereotypySignificantly prevented stereotypy. nih.gov

In the context of reward, particularly the rewarding aspects of aggression, this compound has also been studied. In models of aggression self-administration, where animals will work to gain access to a subordinate opponent, injections of sulpiride into the nucleus accumbens decreased this behavior in mice. This indicates that dopamine D2 receptors in the nucleus accumbens are critical for mediating the rewarding properties of aggressive encounters.

Table 2: Effects of this compound in Models of Aggression and Reward

Animal ModelBehavioral ParadigmKey FindingsReference
Male MiceIsolation-induced AggressionAcute treatment significantly decreased "attack" and "threat" behaviors. nih.govresearchgate.net
MiceShock-induced AggressionDecreased or prevented aggression in highly-aggressive strains. researchgate.net
MiceAggression Self-Administration (Intra-accumbens injection)Decreased operant responding for an aggressive encounter.

The influence of this compound on cognitive functions has been explored in various memory and learning tasks. In rats, post-training infusions of sulpiride into the nucleus accumbens were found to impair memory consolidation in a spatial water maze task. nih.gov This effect was specific to the spatial task, as infusions following a cued water maze task did not affect retention. nih.gov

Studies on working memory, a cognitive system for temporarily holding and manipulating information, have yielded more complex results. mdpi.com While some animal studies suggest that dopaminergic agents modulate cognitive performance, particularly spatial processing, research in healthy human volunteers with sulpiride did not find impairment in a spatial working memory task but did find impairment in an auditory counting task with distraction. bris.ac.uknih.gov Furthermore, sulpiride appeared to enhance trial-and-error learning. bris.ac.uknih.gov In rats with lesions of the medial prefrontal cortex, which often leads to attentional impairments, systemic administration of sulpiride was found to alleviate accuracy deficits in a five-choice reaction time task. nih.gov

Regarding recognition memory, one study in healthy humans found that sulpiride impaired recognition in an emotional memory task when the drug was administered before encoding. bris.ac.uknih.gov

Table 3: Effects of this compound on Memory and Learning

ModelMemory/Learning ParadigmKey FindingsReference
RatsSpatial Water Maze (Post-training intra-accumbens infusion)Impaired memory consolidation. nih.gov
Rats (with mPFC lesions)Five-Choice Reaction Time Task (Working Memory/Attention)Alleviated accuracy deficits. nih.gov
Healthy HumansSpatial Working MemoryNo impairment observed. bris.ac.uknih.gov
Healthy HumansAuditory Working Memory (with distraction)Impaired performance. bris.ac.uknih.gov
Healthy HumansEmotional Recognition MemoryImpaired recognition when administered pre-encoding. bris.ac.uknih.gov

Catalepsy, a state of motor immobility and waxy flexibility, can be induced in rodents by dopamine antagonists and is often used as a preclinical model for the extrapyramidal side effects of antipsychotic drugs. youtube.comfrontiersin.org this compound has been shown to induce catalepsy in mice in a manner similar to classical neuroleptics like pimozide (B1677891) and haloperidol (B65202). nih.gov However, some studies note that its cataleptic properties may be weaker than those of other antipsychotics. nih.gov High doses of sulpiride administered intracerebroventricularly are also capable of producing catalepsy. psicothema.com

In rodent models with unilateral lesions of the substantia nigra, typically induced by the neurotoxin 6-hydroxydopamine (6-OHDA), dopamine agonists cause rotational behavior away from the lesioned side. This model is used to study the effects of drugs on dopamine receptor supersensitivity. Intraventricular administration of sulpiride was found to be as effective as, or more effective than, haloperidol in antagonizing the rotational behavior induced by apomorphine and methamphetamine in these lesioned rats. jst.go.jp

Table 4: Effects of this compound on Catalepsy and Rotational Behavior

Animal ModelBehavioral TestKey FindingsReference
MiceCatalepsy InductionClearly induced catalepsy, similar to pimozide and haloperidol. nih.gov
RatsCatalepsy Induction (Intracerebroventricular)High doses induced catalepsy. psicothema.com
Rats (unilateral substantia nigra lesion)Antagonism of Dopamine Agonist-induced Rotational BehaviorEqually or more effective than haloperidol when administered intraventricularly. jst.go.jp

Electrophysiological studies, particularly those examining electroencephalogram (EEG) activity, provide insights into the effects of this compound on brain electrical activity. Theta activity, a type of brainwave, is often associated with various cognitive and behavioral states. researchgate.net

In a developmental model of schizophrenia in rats, where the balance between the medial prefrontal cortex and the hippocampus is disrupted, administration of sulpiride was able to reinstate the normal reciprocal interaction between these two brain regions. nih.gov This suggests a potential mechanism for its therapeutic effects.

Studies in healthy human volunteers have shown that sulpiride can have dose- and time-dependent effects on resting posterior versus anterior theta activity in the EEG. frontiersin.orgnih.gov These effects were also found to be dependent on personality traits, with individuals high in agentic extraversion showing opposite effects to those low in this trait. frontiersin.orgnih.gov This highlights the complex interplay between neurochemistry, brain activity, and individual differences. Another study in humans noted that the source location of EEG activity in the beta band shifted significantly after diazepam administration compared to sulpiride. nih.gov

Table 5: Electrophysiological Effects of this compound

ModelElectrophysiological MeasureKey FindingsReference
Rats (Developmental model of schizophrenia)Prefrontal-hippocampal interactionReinstated the reciprocal interaction between these brain regions. nih.gov
Healthy HumansEEG Theta ActivityProduced dose- and time-dependent effects on the distribution of theta activity, which were modulated by personality traits. frontiersin.orgnih.gov

Rodent Models (Rats, Mice)

Investigating Prolactin-Related Effects in Animal Organs (e.g., Prostate)

This compound, a selective dopamine D2 receptor antagonist, has been utilized in preclinical animal models to investigate the effects of elevated prolactin levels on various organs, particularly the prostate. As an antagonist to dopamine D2 receptors, this compound stimulates the secretion of prolactin. nih.gov

In a study involving male Brown-Norway (BN) rats, oral administration of sulpiride for four weeks resulted in dose-dependent increases in prostate size and weight. nih.gov The treatment led to significant increases in the epithelial height and acinar luminal area, particularly in the lateral lobes of the prostate. nih.gov These morphological changes were accompanied by alterations in serum hormone levels, including increased prolactin, follicle-stimulating hormone, and testosterone, while luteinizing hormone levels were reduced. nih.gov Immunohistochemical analysis revealed an upregulation of proliferating cell nuclear antigen, B-cell lymphoma-2, estrogen receptor-α, and androgen receptors in the lateral prostate. nih.gov Conversely, estrogen receptor-β was downregulated. nih.gov The expression of stromal cell biomarkers such as vimentin, fibronectin, and α-smooth muscle actin also increased. nih.gov These findings suggest that sulpiride-induced hyperprolactinemia promotes prostate hyperplasia in BN rats by enhancing proliferation and inhibiting apoptosis through pathways involving estrogen receptor-α and androgen receptor signaling. nih.gov

Another study using Sprague-Dawley rats demonstrated that repeated injections of sulpiride over 30 and 60 days led to epithelium hyperplasia in the ventral lobe of the prostate. nih.gov This was evidenced by morphological and morphometrical analysis, as well as an increased count of Ki-67+ proliferating epithelial cells in the acini. nih.gov Pronounced hyperplastic changes and elevated concentrations of prostate-specific antigen were observed after 60 days of treatment and persisted 30 days after withdrawal of the drug. nih.gov

Interactive Data Table: Effects of Sulpiride on Prostate and Hormone Levels in Brown-Norway Rats nih.gov

ParameterControl GroupSulpiride (40 mg/kg)Sulpiride (120 mg/kg)
Prostate Weight (g) 1.12 ± 0.131.35 ± 0.151.58 ± 0.18**
Relative Prostate Weight ( g/100g body weight) 0.34 ± 0.040.40 ± 0.050.45 ± 0.06
Serum Prolactin (ng/mL) 5.2 ± 1.825.6 ± 7.348.9 ± 11.2
Serum Testosterone (ng/mL) 2.1 ± 0.53.5 ± 0.8*4.2 ± 0.9
Serum Luteinizing Hormone (mIU/mL) 1.5 ± 0.40.9 ± 0.30.7 ± 0.2**
Serum Follicle-Stimulating Hormone (mIU/mL) 2.8 ± 0.64.1 ± 0.95.3 ± 1.1**
*p<0.05 vs. control; **p<0.01 vs. control. Data are presented as mean ± standard deviation.

Aquatic Animal Models (Zebrafish) for Neurotransmitter System Research

The zebrafish (Danio rerio) has emerged as a valuable aquatic animal model for investigating the effects of psychoactive compounds, including this compound, on neurotransmitter systems. xjtlu.edu.cnresearchgate.netnih.gov Studies have demonstrated the sensitivity of zebrafish to sulpiride, making them a useful tool for screening and understanding its neuropharmacological properties. xjtlu.edu.cnnih.gov

Research has shown that environmentally relevant concentrations of sulpiride can interfere with the dopaminergic and serotonergic systems in the zebrafish brain. researchgate.netnih.gov Exposure to sulpiride has been found to induce abnormal mRNA and protein levels of key functional molecules in both the telencephalon and diencephalon. nih.gov Specifically, changes have been observed in the transcription levels of tyrosine hydroxylase, dopamine transporter, dopamine receptors D1 and D2, monoamine oxidase, tryptophan hydroxylase, serotonin (B10506) transporter, and various serotonin receptors. nih.gov

In one study, acute exposure of adult zebrafish to sulpiride resulted in anxiolytic-like and tranquilizing-like behaviors. xjtlu.edu.cnnih.gov These behavioral effects were associated with a decrease in whole-brain dopamine levels and an increase in dopamine turnover, while serotonin and norepinephrine (B1679862) levels and their turnover remained unaffected. xjtlu.edu.cnnih.gov These findings highlight the complex behavioral pharmacology of sulpiride and underscore the utility of zebrafish models in neuroleptic drug research. xjtlu.edu.cn

Interactive Data Table: Neurochemical Effects of Acute Sulpiride Exposure in Adult Zebrafish Brain xjtlu.edu.cnnih.gov

Neurotransmitter/MetaboliteControl GroupSulpiride (50 mg/L)Sulpiride (100 mg/L)Sulpiride (200 mg/L)
Dopamine Baseline↓↓↓↓
DOPAC (Dopamine metabolite) Baseline↑↑↑↑
Dopamine Turnover (DOPAC/Dopamine) Baseline↑↑↑↑
Serotonin Baseline
5-HIAA (Serotonin metabolite) Baseline
Serotonin Turnover (5-HIAA/Serotonin) Baseline
Norepinephrine Baseline
↓: Decrease; ↓↓: Significant Decrease; ↑: Increase; ↑↑: Significant Increase; ↔: No significant change.

Experimental Paradigms for Receptor Sensitivity and Plasticity

Receptor Hypersensitivity Models

Preclinical models of receptor hypersensitivity are crucial for understanding the neuroadaptations that can occur with long-term antipsychotic treatment. One such model involves inducing a state of dopamine receptor supersensitivity. This can be achieved through chemical denervation of dopaminergic pathways or through chronic administration of dopamine receptor antagonists. nih.govdoi.org

For instance, a denervation supersensitivity model can be created by lesioning the nucleus accumbens with 6-hydroxydopamine (6-OHDA). nih.gov In such models, animals exhibit an enhanced locomotor response to dopamine agonists like apomorphine, which is indicative of dopaminergic supersensitivity. nih.gov Atypical neuroleptics, including sulpiride, have been shown to suppress this augmented response, suggesting a potential mechanism for differentiating them from classical neuroleptics. nih.gov

Another approach to modeling dopamine receptor supersensitivity is through the long-term administration of a D2 antagonist like sulpiride. doi.org In a study with adult female rats, chronic administration of sulpiride for 21 days led to hyperphagia and an increase in body weight. doi.org Following the cessation of the drug, a significant period of hypophagia was observed. doi.org This post-withdrawal hypophagia is hypothesized to be a spontaneous manifestation of D2 dopamine receptor supersensitivity. doi.org Various animal models of schizophrenia, including those induced by brain lesions, drug sensitization, or genetic modifications, have been shown to result in an elevation of the high-affinity state of the D2 receptor (D2High), which is considered a final common pathway for dopamine supersensitivity. nih.gov

Investigation of Receptor Occupancy in Preclinical Settings

The investigation of receptor occupancy in preclinical settings is a key component in understanding the pharmacological effects of this compound. Positron Emission Tomography (PET) has been utilized to measure the in vivo occupancy of dopamine D2 receptors by sulpiride. nih.govresearchgate.net

In a study with healthy human volunteers, which can serve as a preclinical model for cognitive effects, PET scans with [11C]-raclopride were used to determine the striatal and midbrain D2 receptor occupancy of sulpiride. nih.gov The results indicated that a 200 mg dose of sulpiride resulted in approximately 17% striatal occupancy, while a 400 mg dose led to about 28% occupancy, with similar levels observed in the midbrain. nih.gov These levels of occupancy, though considered low compared to those deemed therapeutic for schizophrenia, were sufficient to induce impairments in spatial working memory and spatial learning tasks. nih.gov The impairment in spatial working memory was found to be inversely related to the level of receptor occupancy. nih.gov

The relationship between D2 receptor occupancy and the doses of sulpiride has been shown to be curvilinear. researchgate.netnih.gov Studies comparing sulpiride with other benzamide (B126) antipsychotics, such as sultopride, have highlighted significant differences in potency based on D2 receptor occupancy. nih.gov For example, the doses required to achieve a 70-80% receptor occupancy, considered optimal for antipsychotic effects, were found to be substantially different for sulpiride and sultopride, despite them being prescribed at similar dosages. nih.gov

Interactive Data Table: Dopamine D2 Receptor Occupancy of Sulpiride in Preclinical Studies nih.gov

Brain RegionSulpiride Dose (mg)Mean Receptor Occupancy (%)
Striatum 200~17
Striatum 400~28
Midbrain 200Similar to Striatum
Midbrain 400Similar to Striatum

Theoretical Models Explaining Paradoxical Drug Effects in Research

The paradoxical effects of this compound observed in research have led to the development of theoretical models to explain these phenomena. These effects are often dependent on baseline individual differences, such as personality traits or baseline dopamine levels. researchgate.netnih.gov

One prominent model suggests that the paradoxical effects of sulpiride can be attributed to its dose- and time-dependent actions on both presynaptic and postsynaptic dopamine D2 receptors. researchgate.netnih.gov At lower doses, sulpiride is thought to preferentially block presynaptic D2 autoreceptors, which leads to an increase in dopamine synthesis and release, thereby enhancing dopaminergic neurotransmission. researchgate.net At higher doses, the postsynaptic D2 receptor blockade becomes more prominent, leading to a reduction in dopaminergic activity. nih.gov

The interplay between these pre- and postsynaptic effects, which may have different time courses, can lead to paradoxical outcomes. researchgate.netnih.gov For example, in individuals with different baseline levels of dopaminergic activity, the response to sulpiride might be shifted in time. nih.gov In an individual with high baseline dopamine, the postsynaptic effects might manifest earlier, while in someone with low baseline dopamine, the presynaptic effects might be more prolonged, resulting in opposite behavioral or physiological responses at a given time point. nih.gov

Another theoretical framework that is often invoked to explain paradoxical drug effects is the "inverted-U" principle. researchgate.net This model posits that there is an optimal level of dopamine activity for cognitive performance and other functions. researchgate.net Deviations from this optimum, either too low or too high, can lead to impaired performance. A drug like sulpiride can shift an individual's position on this curve. For someone on the ascending part of the curve (low to optimal dopamine), sulpiride's potential to enhance dopamine release (via presynaptic blockade) might improve performance. Conversely, for someone already at or beyond the peak of the curve (optimal to high dopamine), the same effect could push them into a state of excessive dopamine, leading to a decline in performance. researchgate.net

Studies have also reported paradoxical effects of sulpiride in specific brain regions. For instance, microinjections of sulpiride into the ventral pallidum of rats have been shown to paradoxically impair learning while inducing a dose-dependent rewarding effect. nih.govresearchgate.net These findings suggest that the local effects of sulpiride within specific neural circuits can also contribute to its complex and sometimes paradoxical behavioral outcomes. nih.gov

Metabolism and Advanced Analytical Methodologies in Research

Metabolic Pathways and Enzymes in Preclinical Models

Unlike many other antipsychotic medications, (+)-Sulpiride undergoes minimal metabolism in the body. wikipedia.org Preclinical and clinical data indicate that the compound is largely excreted in its original, unchanged form. wikipedia.orgdrugbank.come-lactancia.org Approximately 95% of a dose is eliminated through urine and feces as the parent compound. drugbank.come-lactancia.org

Notably, Sulpiride (B1682569) is not a substrate for the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of the majority of antipsychotics. nih.govresearchgate.net This characteristic distinguishes it from other drugs in its class and implies a lower potential for drug-drug interactions mediated by CYP enzyme inhibition or induction. wikipedia.org

While the compound itself is not significantly metabolized, preclinical rodent models are extensively used to investigate the metabolic effects induced by Sulpiride. researchgate.netresearchgate.net Studies in rats have shown that administration of Sulpiride can be associated with increased food intake and subsequent weight gain. nih.gov However, other research in single-dose rodent studies noted that Sulpiride did not have significant effects on fasting insulin (B600854) and glucose levels, in contrast to other atypical antipsychotics like Olanzapine (B1677200) and Clozapine. physiology.org These preclinical models are crucial for understanding the broader physiological impacts of the compound, even in the absence of direct metabolic breakdown. researchgate.netphysiology.org

Analytical Methods for Quantification in Research Matrices

Accurate quantification of this compound in research samples such as plasma, serum, and urine is essential for pharmacokinetic and pharmacodynamic studies. A variety of robust analytical methods have been developed for this purpose.

Chromatographic methods, often coupled with mass spectrometry, are the cornerstone for the sensitive and specific quantification of Sulpiride. nih.govppm.edu.pl High-performance liquid chromatography (HPLC) is widely used, with various detection methods including fluorescence (HPLC-FD), ultraviolet (HPLC-UV), and tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comresearchgate.net LC-MS/MS, in particular, is considered a gold standard for bioanalytical applications due to its high sensitivity and specificity, allowing for the detection of low concentrations in complex biological matrices. nih.govppm.edu.plnih.gov

Spectrophotometric and spectrofluorometric methods have also been developed. These techniques are often based on the formation of colored or fluorescent ion-pair complexes between Sulpiride and specific reagents. omicsonline.orgresearchgate.netinnovareacademics.in For instance, a spectrofluorometric method involves the use of a surfactant micelle to enhance the fluorescence signal of Sulpiride for quantification in plasma and urine. researchgate.net

Below is a table summarizing various analytical techniques used for Sulpiride quantification.

TechniqueStationary Phase / ColumnMobile Phase / ReagentDetection MethodMatrixReference
HPLC-UVC18 Reversed PhaseAcetonitrile: Methanol: Water: B-R Universal Buffer (pH 9)UV at 225 nmPharmaceuticals, Plasma omicsonline.org
HPLC-FDLuna C18Phosphoric acid, Acetonitrile, MethanolFluorescenceHuman Plasma wisdomlib.org
HILIC-MS/MSNot SpecifiedNot SpecifiedTandem Mass SpectrometryBiological Samples sigmaaldrich.com
LC-MS/MSRestek PFP Propyl C18Ammonium formiate (2 mM, pH 2.7) and Acetonitrile (Gradient)Tandem Mass Spectrometry (Positive Ion Mode)Human Plasma nih.gov
SpectrofluorimetryN/ASodium Dodecyl Sulphate (SDS) micelle, pH 4.0 bufferFluorescence (λex 292 nm, λem 343 nm)Human Plasma, Urine researchgate.net
SpectrophotometryN/ABromocresol green, Congo red, or Methyl orange to form ion-pair complexesAbsorbance at 420 nm, 515 nm, or 480 nmPharmaceuticals, Plasma omicsonline.org
HPTLCSilica gel 60 F254Methylene chloride–methanol–ammonia solution (18:2.8:0.4, v/v)Densitometry at 240 nmRaw Material, Dosage Forms researchgate.netsciencegate.app

Radioligand binding assays are fundamental in vitro tools used to characterize the interaction of this compound with its target receptors, primarily the dopamine (B1211576) D2 and D3 receptors. guidetopharmacology.orgplos.org These competitive binding assays measure the ability of Sulpiride to displace a specific radiolabeled ligand from the receptor.

Commonly used radioligands include [3H]-Spiperone, [3H]-methylspiperone, and even [3H]-Sulpiride itself. guidetopharmacology.orgrsc.orgosti.gov The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting. rsc.org From this data, key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be calculated, providing a quantitative measure of Sulpiride's binding affinity for the receptor. rsc.orgosti.gov These assays have been instrumental in confirming Sulpiride's high affinity and selectivity for D2 and D3 receptors and in studying the influence of factors like sodium ions on receptor binding. guidetopharmacology.orgplos.org

Assay TypeTarget ReceptorRadioligandParameter MeasuredKey FindingReference
Competitive BindingDopamine D2 Receptor (Rat)[3H]spiperonepKiDetermined binding affinity of (-)-Sulpiride. guidetopharmacology.org
Competitive BindingDopamine D3 Receptor[3H]-methylspiperoneKiInvestigated the effect of sodium ions on Sulpiride binding affinity. rsc.org
Competitive BindingDopamine D2 Receptor[3H]-SulpirideIC50Confirmed D2 receptor antagonist activity of newly synthesized compounds. osti.gov
Competition BindingDopamine D2 & D3 Receptors[3H]spiperoneBinding AffinityExamined the sensitivity of antagonist binding to sodium ions. plos.org

In Silico Modeling and Simulation for Research Compound Analysis

Computational techniques, or in silico modeling, provide powerful insights into the molecular behavior of this compound, complementing experimental data and guiding further research.

Molecular dynamics (MD) simulations and docking studies are used to model the interaction between Sulpiride and its target receptors at an atomic level. nih.govacs.org Docking predicts the preferred binding pose of Sulpiride within the receptor's binding pocket, while MD simulations model the dynamic movements of the receptor-ligand complex over time, revealing information about its stability and conformational changes. nih.govacs.orgbenthamdirect.com

These studies have been crucial for:

Identifying Key Interactions: Research has identified specific amino acid residues within the dopamine D3 receptor, such as ASP-119 and PHE-417, that form stable interactions with Sulpiride. drugbank.comnih.govbenthamdirect.com

Investigating Supramolecular Systems: Computational methods have been used to understand how Sulpiride interacts with other molecules, such as Naringin, to form co-amorphous systems, which can enhance physicochemical properties. researchgate.nettandfonline.com

In silico models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the research process. nih.govbenthamdirect.com For Sulpiride, these predictive models have been used to estimate key pharmacological parameters that govern its behavior in the body.

Key predicted properties include:

Intestinal Permeability: Models are used to predict Caco-2 cell permeability, which serves as an in vitro surrogate for human intestinal absorption. nih.govbenthamdirect.comraco.cat

Blood-Brain Barrier (BBB) Penetration: Computational tools can estimate the likelihood of a compound crossing the BBB, a critical factor for centrally-acting drugs. nih.govbenthamdirect.com

This in silico profiling helps to build a comprehensive understanding of Sulpiride's molecular and pharmacological properties, complementing experimental data and aiding in the rational design of new compounds. researchgate.neturv.cat

Advanced Research Applications and Future Directions

(+)-Sulpiride as a Pharmacological Tool for Dopamine (B1211576) Receptor Subtype Differentiation and Elucidation of Dopaminergic Mechanisms

This compound serves as a critical pharmacological tool for dissecting the complexities of the brain's dopamine system. Its utility stems from its selective antagonist activity, primarily at D2-like dopamine receptors (D2, D3, and D4 subtypes). This selectivity allows researchers to isolate and study the specific roles of these receptor subtypes in various neuronal circuits and behaviors.

One of the primary applications of this compound is in differentiating the functions of D1-like (D1 and D5) versus D2-like receptors. Dopamine receptors are broadly classified into these two families, which often have opposing effects on intracellular signaling pathways. frontiersin.org D1 receptors are typically associated with the activation of adenylyl cyclase, while D2 receptors are generally inhibitory to this enzyme. nih.gov By using sulpiride (B1682569) to selectively block D2 receptors, scientists can elucidate the specific contributions of D1 receptor activation to cellular and behavioral responses. nih.gov For instance, studies have used sulpiride to demonstrate that while it effectively blocks D2 receptors, it does not induce supersensitivity of D1 receptors, helping to delineate the separate regulatory mechanisms of these two receptor families. nih.gov

Furthermore, within the D2-like family, sulpiride aids in distinguishing between the D2 and D3 subtypes, although it does not possess high selectivity between them. nih.gov However, its consistent and well-characterized antagonism at both D2 and D3 receptors makes it a valuable standard against which more subtype-selective compounds can be compared. nih.gov Research utilizing sulpiride has been instrumental in studying D2 receptor autoreceptor function. These presynaptic autoreceptors regulate the synthesis and release of dopamine. At lower concentrations, sulpiride is thought to preferentially block these autoreceptors, leading to an increase in dopamine release, a mechanism that helps researchers understand the feedback loops controlling dopaminergic neurotransmission. patsnap.comnih.gov

In radioligand binding assays, radiolabeled versions of sulpiride or its analogs are used to map the distribution and density of D2-like receptors in different brain regions. nih.gov For example, [3H]-(-)-sulpiride binding is a well-established marker for D2 receptor function in striatal tissue. nih.gov Comparing the binding of sulpiride with other ligands that have different affinities for D2, D3, and D4 receptors allows for a more nuanced understanding of the differential regulation and expression of these subtypes in both healthy and diseased states. nih.gov

ParameterReceptor SubtypeFindingReference
Primary Action D2-like (D2, D3)Selective Antagonist patsnap.com
D1 vs. D2 Function D1 and D2Does not induce D1 receptor supersensitivity, allowing for functional isolation of D1 pathways. nih.gov
Autoreceptor Function Presynaptic D2/D3At low doses, preferentially blocks autoreceptors, increasing dopamine release. nih.gov
Receptor Binding D2[3H]-(-)-sulpiride is used as a specific marker to quantify D2 receptors. nih.gov

Investigation of Novel Therapeutic Avenues Through Dopamine Receptor Modulation (Excluding Clinical Outcomes)

The specific action of this compound on D2/D3 receptors provides a foundation for exploring novel therapeutic strategies for a range of neurological and psychiatric conditions, beyond its established uses. Preclinical research focuses on how modulating these specific dopaminergic pathways could influence disease-related mechanisms.

One area of investigation involves the role of D2/D3 receptors in motivation and effort-based decision-making. Studies in animal models use sulpiride to probe the neurobiological underpinnings of apathy and anhedonia, symptoms prevalent in depression and other disorders. By blocking D2/D3 receptors, researchers can assess how this impacts an animal's willingness to expend effort for a reward, providing insights into the dopaminergic basis of motivational deficits. nih.gov

Another avenue of research is neuroinflammation. The dopamine D2 receptor is known to be involved in inflammatory signaling. acs.org Preclinical studies investigate how D2 receptor antagonists like sulpiride might modulate immune-related pathways in the brain. acs.org For example, research has examined the effect of sulpiride on pathways such as the T-cell antigen receptor pathway and macroautophagy, which are linked to neuroinflammatory processes in neurodegenerative disorders. acs.org These fundamental studies aim to understand if targeting D2 receptors could represent a strategy for mitigating inflammation-related neuronal damage.

Furthermore, the unique dose-dependent effects of sulpiride are being explored. At low doses, its action as a presynaptic autoreceptor antagonist enhances dopamine release, a property that is being investigated for its potential to address conditions characterized by dopamine hypoactivity. patsnap.comnih.gov Conversely, the postsynaptic blockade at higher doses provides a tool to study the consequences of reduced dopaminergic signaling. patsnap.comnih.gov This bimodal activity allows for a broad investigation into the therapeutic possibilities of fine-tuning dopamine transmission.

Methodological Advancements in Neuropharmacological Research Using this compound

This compound has been integral to the development and refinement of advanced methodologies in neuropharmacology, enabling more precise investigations of the dopamine system.

A significant advancement is the development of "caged" sulpiride compounds. nih.gov These are photoactivatable molecules where the sulpiride is chemically modified with a photoremovable protecting group. nih.gov This renders the sulpiride inactive until it is exposed to a specific wavelength of light. Using techniques like two-photon excitation microscopy, researchers can deliver a precise pulse of light to a highly localized area, such as a single synapse, releasing active sulpiride with millisecond-level temporal control. nih.govacs.org This technology, exemplified by compounds like CyHQ-sulpiride, allows for the rapid blocking of synaptic D2 receptors, enabling scientists to measure the dissociation rates of dopamine and other D2 receptor agonists with unprecedented precision. nih.govacs.org

In the field of in vivo neuroimaging, sulpiride is used as a reference compound in Positron Emission Tomography (PET) studies. PET imaging allows for the visualization and quantification of receptor density and occupancy in the living brain. By administering a radiolabeled D2 receptor ligand, researchers can measure its binding. Subsequently, the administration of unlabeled sulpiride displaces the radioligand, and the degree of this displacement is used to calculate the receptor occupancy of sulpiride at different doses. researchgate.net This methodology is crucial for establishing the relationship between the administered dose of a drug, its concentration in the brain, and its level of target engagement, which is fundamental for the development of new central nervous system drugs. researchgate.net

Sulpiride is also employed in techniques like fast-scan cyclic voltammetry (FSCV) in brain slices. FSCV allows for the real-time measurement of dopamine release and uptake. In these experiments, sulpiride is bath-applied to the brain slice to block D2/D3 autoreceptors, which normally inhibit dopamine release. researchgate.net By blocking this negative feedback, researchers can study the maximum release capacity of dopamine terminals and investigate the function of the dopamine transporter without the confounding influence of autoreceptor regulation. researchgate.net

Interdisciplinary Research Integrating Chemical, Biological, and Computational Approaches

The study of this compound and its interaction with dopamine receptors is a prime example of successful interdisciplinary research, combining chemistry, biology, and computational science to build a comprehensive understanding of its pharmacological action.

Chemical approaches involve the synthesis of sulpiride analogs and novel photoactivatable derivatives like CyHQ-sulpiride. nih.gov Organic chemists design and create these new molecules to probe specific aspects of receptor function. For example, modifying the structure of sulpiride and observing how these changes affect its binding affinity and functional activity provides insight into the key chemical features required for D2 receptor antagonism.

Biological approaches employ a wide range of techniques to test the effects of these chemically synthesized compounds. In vitro binding assays using cell lines expressing specific dopamine receptor subtypes (e.g., D1, D2, D3, D4) are used to determine the binding affinity and selectivity of sulpiride and its analogs. nih.gov Functional assays, such as measuring changes in cyclic AMP levels or ion channel activity (e.g., G protein-coupled inwardly rectifying potassium channels), reveal the downstream cellular consequences of receptor blockade. nih.govnih.gov More complex biological systems, like rodent brain slices and whole-animal models, are used to study the effects on neural circuit activity and behavior. nih.govresearchgate.net

Computational approaches , such as molecular modeling and phosphoproteomic analysis, provide a deeper, systems-level understanding. Molecular docking simulations can predict how sulpiride fits into the three-dimensional structure of the D2 receptor's binding pocket. This helps to explain its selectivity and guides the rational design of new, more specific ligands. Large-scale phosphoproteomic studies analyze the global changes in protein phosphorylation within a cell after treatment with sulpiride. This approach has revealed that sulpiride can regulate numerous cellular functions and kinase activities, sometimes in unexpected ways that may point to off-target effects or complex pathway crosstalk. acs.org For instance, one study noted that the inverse agonist sulpiride and the agonist quinpirole (B1680403) produced surprisingly similar effects on the phosphoproteome, highlighting the complexity of D2 receptor signaling beyond simple G protein activation or inhibition. acs.org

The integration of these three fields creates a powerful research cycle: chemists synthesize novel tools, biologists test their effects in cellular and animal models, and computational scientists analyze the complex data and model the molecular interactions, with the findings from each discipline informing and guiding the next stage of research.

Q & A

Q. What are the key pharmacological properties of (+)-Sulpiride relevant to its antipsychotic activity?

this compound, a selective dopamine D2 receptor antagonist, exhibits stereospecific activity. Its (S)-enantiomer (Levosulpiride) demonstrates higher affinity for D2 receptors compared to the (+)-form, contributing to its clinical efficacy in schizophrenia . Key pharmacological characteristics include:

  • Receptor specificity : Preferential binding to D2-like receptors over other dopaminergic or serotonergic receptors .
  • Blood-brain barrier penetration : Limited due to high polarity, requiring higher doses for CNS effects .
  • Clinical relevance : Used in low doses for gastroprokinetic effects and higher doses for psychosis, reflecting dose-dependent receptor occupancy .

Q. How do enantiomeric forms of Sulpiride differ in their pharmacological activity and clinical efficacy?

The stereospecificity of Sulpiride is critical:

  • (S)-(-)-Sulpiride (Levosulpiride) : 3–5× more potent in increasing striatal DOPAC (a dopamine metabolite) and prolactin release compared to the (+)-form .
  • This compound : Shows negligible clinical activity at typical antipsychotic doses, highlighting the importance of enantiomeric resolution in preclinical studies . Methodological note: Use chiral chromatography or enzymatic assays to isolate enantiomers, and validate purity via capillary electrophoresis .

Q. What validated analytical methods are available for quantifying this compound in biological matrices?

  • Capillary electrophoresis with chemiluminescence detection :
  • Linear range: 0.05–25.0 µmol/L (r = 0.998)
  • Detection limit: 0.029 µmol/L (9.9 µg/L) in plasma/urine .
    • High-performance liquid chromatography (HPLC) : Coupled with UV or mass spectrometry for pharmacokinetic studies .
      Best practices: Include internal standards (e.g., deuterated Sulpiride) to control for matrix effects .

Advanced Research Questions

Q. How can researchers design clinical trials to evaluate this compound augmentation strategies in treatment-resistant schizophrenia?

  • Study design : Randomized controlled trials (RCTs) comparing clozapine monotherapy vs. clozapine + Sulpiride, with stratification for illness severity and prior treatment resistance .
  • Outcome measures :
  • Primary: Change in Brief Psychiatric Rating Scale (BPRS) scores .
  • Secondary: Prolactin levels, weight gain, and extrapyramidal symptoms .
    • Sample size : Aim for ≥70 participants per arm to detect moderate effect sizes (power = 0.8, α = 0.05) .

Q. What neuroimaging approaches are suitable for assessing this compound's dopaminergic modulation in vivo?

  • PET imaging : Use D2-specific radioligands (e.g., [¹¹C]raclopride) to quantify receptor occupancy at varying doses .
  • fMRI : Task-based paradigms (e.g., reward/aversive stimuli) to map neural activity changes in the striatum and limbic regions . Example finding: A single Sulpiride dose reduces ventral striatal activation during reward processing but enhances amygdala response to aversive stimuli .

Q. How should contradictory findings between in vitro receptor binding data and in vivo neurochemical effects of this compound be reconciled?

  • Potential confounders :
  • Enantiomeric purity : Contamination with active (S)-enantiomer in racemic mixtures may skew in vitro results .
  • Metabolite activity : Sulfone derivatives may contribute to off-target effects .
    • Methodological solutions :
  • Validate enantiomeric composition using chiral analytical methods .
  • Conduct in vivo microdialysis to measure extracellular dopamine levels alongside receptor occupancy assays .

Q. What strategies mitigate bias in meta-analyses of Sulpiride's efficacy for negative schizophrenia symptoms?

  • Risk of bias assessment : Use Cochrane criteria to evaluate randomization, blinding, and attrition in included studies .
  • Sensitivity analysis : Exclude trials with high dropout rates or unvalidated outcome measures .
  • Publication bias : Adjust via funnel plots or trim-and-fill methods .

Data Contradiction Analysis

Q. Why do some studies report Sulpiride as "atypical" despite its D2 selectivity?

  • Contextual factors :
  • Dose dependency : Low doses preferentially block presynaptic D2 autoreceptors, increasing dopamine release (atypical profile), while high doses antagonize postsynaptic receptors (typical profile) .
  • Species differences : Rodent models may overemphasize D2 affinity vs. human clinical data .

Q. How does Sulpiride's prolactin-elevating effect impact its use in long-term schizophrenia management?

  • Clinical data :
  • Short-term trials: Prolactin increases by 2–3× baseline .
  • Mitigation strategies: Dose titration, adjunctive dopamine agonists (e.g., cabergoline) .
    • Research implications : Monitor prolactin in longitudinal studies and assess gender-specific susceptibility .

Methodological Resources

  • Analytical validation : EDQM guidelines for enantiomeric purity testing .
  • Clinical trial design : CONSORT checklist for antipsychotic RCTs .
  • Ethical considerations : Include prolactin monitoring protocols in human subject approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.